Nitrobenzene-d5

Catalog No.
S1487168
CAS No.
4165-60-0
M.F
C6H5NO2
M. Wt
128.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene-d5

CAS Number

4165-60-0

Product Name

Nitrobenzene-d5

IUPAC Name

1,2,3,4,5-pentadeuterio-6-nitrobenzene

Molecular Formula

C6H5NO2

Molecular Weight

128.14 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

LQNUZADURLCDLV-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Essence of Mirbane-d5; Essence of Myrbane-d5; Mirbane Oil-d5; NSC 9573-d5; Nitrobenzene-d5; Nitrobenzol-d5; Oil of Mirbane-d5; Oil of Myrbane-d5

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H]

The exact mass of the compound Nitrobenzene-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrobenzene-d5 (CAS 4165-60-0) is a fully deuterated, highly polar aromatic compound (>99 atom % D) utilized primarily as an advanced analytical solvent and mass spectrometry standard. Characterized by a high boiling point of 211 °C and a distinct molecular weight of 128.14 g/mol, it serves a dual mandate in modern laboratories . In nuclear magnetic resonance (NMR) spectroscopy, it provides an extended thermal window for variable-temperature studies of rigid macromolecules that remain insoluble or exhibit severe line-broadening in standard solvents . Concurrently, in environmental and toxicological gas chromatography-mass spectrometry (GC/MS), its +5 Da mass shift relative to its unlabeled counterpart makes it an indispensable surrogate standard for quantifying semivolatile organic compounds (SVOCs) without matrix interference [1].

Attempting to substitute Nitrobenzene-d5 with unlabeled nitrobenzene in analytical workflows results in immediate failure: in NMR, the abundant 1H signals completely obscure the aromatic region of the sample, while in GC/MS, the unlabeled compound (m/z 123) is indistinguishable from native environmental nitrobenzene, destroying its utility as an internal recovery standard [1]. Furthermore, substituting Nitrobenzene-d5 with more common deuterated solvents like Benzene-d6 or Chloroform-d restricts the analytical thermal window. Benzene-d6 boils at 80 °C, which is insufficient to dissolve rigid polymers like isotactic poly(methyl methacrylate) (PMMA) or polyaromatics that require temperatures exceeding 150 °C for high-resolution NMR line narrowing [2]. Consequently, Nitrobenzene-d5 is non-negotiable for high-temperature polar solvating applications and precise isotopic dilution workflows.

Expanded Thermal Window for Variable-Temperature Polymer NMR

For the structural elucidation of rigid macromolecules, solvent boiling point dictates the maximum analytical temperature. Nitrobenzene-d5 offers a boiling point of 211 °C, allowing variable-temperature NMR (VT-NMR) experiments to be conducted up to ~200 °C. In contrast, standard aromatic solvents like Benzene-d6 boil at 80 °C, severely limiting the thermal window . This high-temperature capability is critical for dissolving highly crystalline or rigid polymers, such as isotactic PMMA, where elevated temperatures are required to reduce spectral line widths and accurately determine the degree of polymerization [1].

Evidence DimensionMaximum VT-NMR operating temperature (Boiling Point)
Target Compound DataNitrobenzene-d5 (bp 211 °C)
Comparator Or BaselineBenzene-d6 (bp 80 °C)
Quantified Difference+131 °C expanded thermal window
ConditionsVariable-temperature 1H/13C NMR of rigid polymers

Procuring Nitrobenzene-d5 enables the high-resolution NMR characterization of engineering plastics and rigid polymers that precipitate or remain insoluble in standard deuterated solvents.

Absolute Mass Resolution for SVOC Surrogate Recovery

In environmental GC/MS analysis of semivolatile organic compounds (SVOCs), accurate extraction recovery tracking requires a surrogate standard that behaves identically to target analytes but is easily resolved by the mass spectrometer. Nitrobenzene-d5 provides a molecular ion at m/z 128, compared to m/z 123 for native nitrobenzene [1]. This +5 Da mass shift ensures zero isobaric interference from environmental contamination, allowing laboratories to reliably validate extraction efficiencies within the strict 35-120% recovery limits mandated by EPA Method 8270 [2].

Evidence DimensionMass-to-charge ratio (m/z) for MS resolution
Target Compound DataNitrobenzene-d5 (m/z 128)
Comparator Or BaselineUnlabeled Nitrobenzene (m/z 123)
Quantified Difference+5 Da mass shift, eliminating matrix overlap
ConditionsGC/MS-SIM or full scan mode for environmental SVOCs

Using Nitrobenzene-d5 as a surrogate standard is a regulatory requirement for validating SVOC extraction recoveries without false positives from native sample contamination.

High-Polarity Solvation for Organometallic Ligand Exchange Studies

The polarity of an NMR solvent significantly influences the stabilization of ionic intermediates during mechanistic studies. Nitrobenzene-d5 acts as a highly polar, non-coordinating aromatic solvent (dielectric constant ~34.8), effectively stabilizing polar transition states in organometallic reactions, such as ligand exchange in Pt(IV) complexes. When compared to apolar solvents like Chloroform-d (dielectric constant ~4.8), Nitrobenzene-d5 alters the reaction kinetics and thermodynamics while remaining completely transparent in the 1H NMR spectrum, allowing researchers to isolate solvent polarity effects from solvent coordination effects [1].

Evidence DimensionSolvating power for polar intermediates (Dielectric Constant)
Target Compound DataNitrobenzene-d5 (High polarity, stabilizes ionic species)
Comparator Or BaselineChloroform-d (Apolar, poor stabilization of ionic species)
Quantified DifferenceEnables observation of polarity-driven kinetic shifts in NMR
ConditionsIn situ 1H NMR monitoring of transition metal ligand exchange

For mechanistic chemists, Nitrobenzene-d5 provides the rare combination of high dielectric solvating power and complete 1H NMR transparency needed to probe polar reaction pathways.

High-Temperature NMR of Engineering Polymers

Nitrobenzene-d5 is the solvent of choice for the NMR characterization of highly crystalline or rigid polymers, such as specific tacticity forms of PMMA or polyaromatics. Its 211 °C boiling point allows samples to be heated sufficiently to overcome chain rigidity, narrowing NMR line widths to achieve high-resolution spectra necessary for determining the degree of polymerization and tacticity [1].

Surrogate Standard for Environmental SVOC Analysis (EPA 8270)

In commercial and municipal environmental testing laboratories, Nitrobenzene-d5 is procured as a mandatory surrogate standard for GC/MS workflows. Spiked into water or soil samples prior to extraction, its distinct m/z 128 signature allows analysts to accurately calculate extraction recovery rates, ensuring compliance with EPA Method 8270 quality control criteria [2].

Mechanistic Probing via Kinetic Isotope Effects

For physical organic chemists studying the reduction of nitroaromatics or electrophilic aromatic substitution, Nitrobenzene-d5 serves as a direct reactant. The mass difference between C-D and C-H bonds introduces a measurable kinetic isotope effect (KIE), allowing researchers to determine whether C-H bond cleavage is the rate-determining step in the reaction mechanism [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301+H311+H331 (82.61%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (13.04%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (82.61%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (17.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (82.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

4165-60-0

Wikipedia

Nitrobenzene-d5

Dates

Last modified: 08-15-2023

Explore Compound Types